1H,1H,9H-Hexadecafluorononyl methacrylate
Overview
Description
1H,1H,9H-Hexadecafluorononyl methacrylate is a fluorinated methacrylate compound. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of specialty coatings, adhesives, and surface treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,9H-Hexadecafluorononyl methacrylate typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H,1H,9H-Hexadecafluorononyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: It can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like sodium hydride or lithium diisopropylamide (LDA) can be employed.
Addition Reactions: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products
Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.
Substitution Reactions: Fluorinated derivatives with various functional groups.
Addition Reactions: Adducts with enhanced properties for specific applications.
Scientific Research Applications
1H,1H,9H-Hexadecafluorononyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in drug delivery systems due to its unique properties.
Industry: Applied in the production of specialty coatings, adhesives, and surface treatments for enhanced performance.
Mechanism of Action
The mechanism of action of 1H,1H,9H-Hexadecafluorononyl methacrylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The fluorinated groups interact with hydrophobic regions of target molecules, enhancing binding affinity.
Pathways Involved: The compound can modulate surface properties, leading to improved adhesion, reduced friction, and increased resistance to environmental factors.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Uniqueness
1H,1H,9H-Hexadecafluorononyl methacrylate stands out due to its specific balance of fluorine content and methacrylate functionality. This balance provides a unique combination of properties, such as high thermal stability, chemical resistance, and low surface energy, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F16O2/c1-4(2)5(30)31-3-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)6(14)15/h6H,1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAENZTGUQXVFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC7F14CH2OC(O)C(CH3)=CH2, C13H8F16O2 | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171538 | |
Record name | 1H,1H,9H-perfluorononyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841-46-9 | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1841-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,1H,9H-perfluorononyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of grafting 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA) onto Polydimethylsiloxane (PDMS) membranes?
A: Grafting HDFNMA onto PDMS membranes significantly enhances their selectivity for volatile organic compounds (VOCs) like chlorinated hydrocarbons [, ]. This modification creates a microphase-separated structure within the membrane, comprising distinct regions of PDMS and grafted poly(HDFNMA) [, ]. This structure, characterized by its hydrophobic poly(HDFNMA) domains, proves particularly effective in separating VOCs from water through pervaporation.
Q2: Can HDFNMA be used to modify other membrane materials besides PDMS?
A: Yes, research indicates that HDFNMA can be incorporated into other polymers for membrane applications. For instance, studies have explored filling Poly(1-trimethylsilyl-1-propyne) (PMSP) membranes with poly(HDFNMA) []. Similar to its effect on PDMS, the addition of poly(HDFNMA) to PMSP also improves the separation performance for VOC/water mixtures, highlighting its versatility in membrane modification [].
Q3: What are the advantages of using radiation-induced grafting for incorporating HDFNMA onto PDMS membranes?
A: Utilizing a 60Co irradiation source for grafting HDFNMA offers several advantages. This method enables the simultaneous irradiation of the PDMS membrane and the HDFNMA solution, ensuring efficient graft polymerization []. Notably, this technique allows for controlling the degree of grafting, with the outer surface of the hollow fiber typically exhibiting a higher degree of grafting than the inner surface []. This controlled modification contributes to the tailored performance of the resulting membranes for specific separation applications.
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